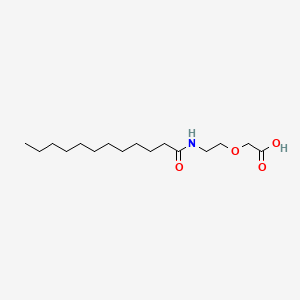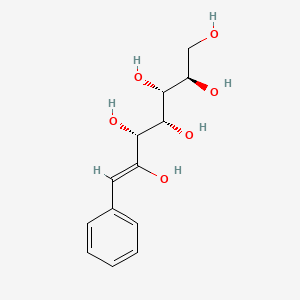
Benzylidene-D-glucitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylidene-D-glucitol: . It is characterized by the presence of a benzylidene group attached to the D-glucitol (sorbitol) molecule
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized through the reaction of sorbitol with benzaldehyde in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the benzylidene group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions involving the benzylidene group can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various oxidized forms of this compound, including carboxylic acids and ketones.
Reduction Products: Reduced forms such as alcohols and other derivatives.
Substitution Products: Different substituted benzylidene derivatives.
Applications De Recherche Scientifique
Chemistry: Benzylidene-D-glucitol is used as a building block in organic synthesis, particularly in the preparation of complex molecules. Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties. Medicine: Research has explored the use of this compound in drug development, particularly in the design of new therapeutic agents. Industry: It finds applications in the production of various chemical products, including polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which Benzylidene-D-glucitol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant by scavenging free radicals or as an anti-inflammatory agent by modulating inflammatory pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Sorbitol: The parent compound from which Benzylidene-D-glucitol is derived.
Other Benzylidene Derivatives: Similar compounds with benzylidene groups attached to different monosaccharides.
Uniqueness: this compound is unique in its combination of the benzylidene group with the D-glucitol structure, which imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
34590-02-8 |
|---|---|
Formule moléculaire |
C13H18O6 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
(Z,2R,3R,4S,5R)-7-phenylhept-6-ene-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C13H18O6/c14-7-10(16)12(18)13(19)11(17)9(15)6-8-4-2-1-3-5-8/h1-6,10-19H,7H2/b9-6-/t10-,11+,12-,13-/m1/s1 |
Clé InChI |
HZVFRKSYUGFFEJ-ABIPOCLWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C(/[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)\O |
SMILES canonique |
C1=CC=C(C=C1)C=C(C(C(C(C(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



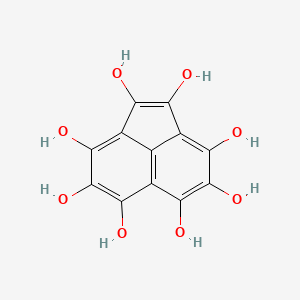
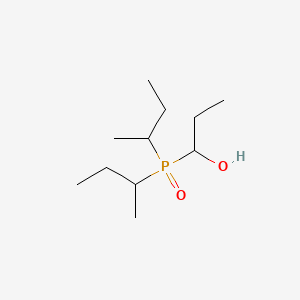
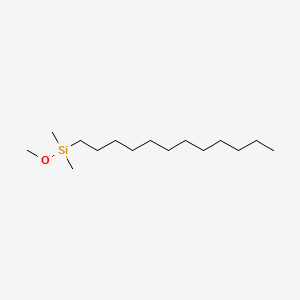
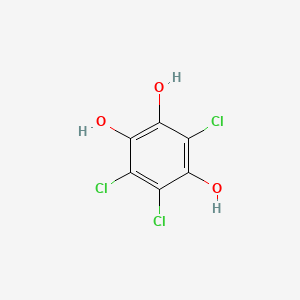
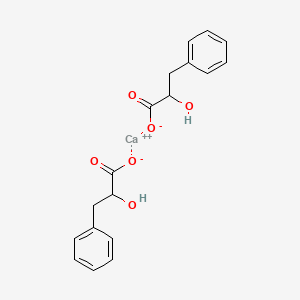
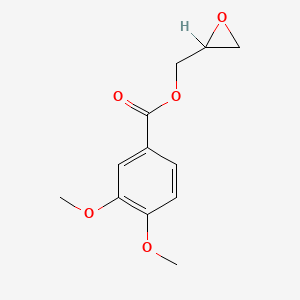

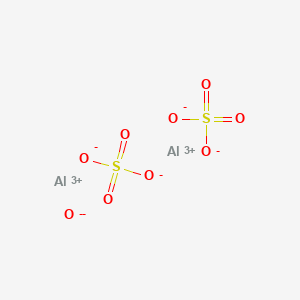
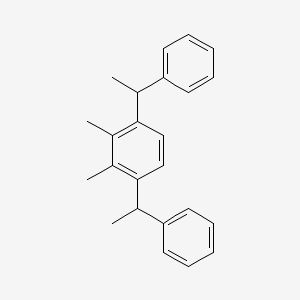
![3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine](/img/structure/B15176634.png)
